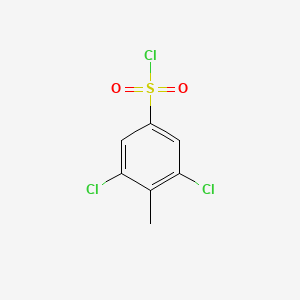

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride is a chemical compound with the formula C7H5Cl3O2S . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached to it .科学的研究の応用

Therapeutic Agent Development

- Alzheimer’s Disease Treatment: A study by Abbasi et al. (2018) describes the synthesis of sulfonamides derived from 4-methoxyphenethylamine, using 4-methylbenzenesulfonyl chloride, demonstrating their potential as therapeutic agents for Alzheimer's disease. The sulfonamides showed significant acetylcholinesterase inhibitory activity, suggesting their potential in Alzheimer's treatment Abbasi et al., 2018.

Chemical Synthesis and Surface Activity

- Synthesis of 1,2,4-Triazole Derivatives: El-Sayed (2006) conducted research on the synthesis of 1,2,4-triazole derivatives using similar chemicals, indicating the role of such compounds in producing biologically active heterocycles with antimicrobial activity and surface activity properties El-Sayed, 2006.

Biological Activity Studies

- Cancer Treatment: Morsy et al. (2009) explored the use of biphenylsulfonamides as inhibitors of the zinc enzyme carbonic anhydrase, which are synthesized using compounds similar to 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride. These compounds showed efficacy against human colon, lung, and breast cancer cell lines, highlighting their potential in cancer treatment Morsy et al., 2009.

Other Applications

- Synthesis of Poly(arylene ether)s: Andrejevic et al. (2015) reported the use of N-phenyl-3,5-difluorobenzene sulfonamide, prepared from 3,5-difluorobenzenesulfonyl chloride, in synthesizing poly(arylene ether)s. This study emphasizes the compound's role in polymer chemistry, particularly in influencing the thermal properties of polymers Andrejevic et al., 2015.

作用機序

Mode of Action

The mode of action of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, its reactivity might increase in a basic environment due to the presence of more nucleophiles.

特性

IUPAC Name |

3,5-dichloro-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFWFOJPCBLRSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)

![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2745963.png)

![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)

![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)

![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)